Cefazedone Impurity 10
CAS No.: 18884-65-6
Cat. No.: VC0193759
Molecular Formula: C10H12N2O5S
Molecular Weight: 272.28
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18884-65-6 |
|---|---|
| Molecular Formula | C10H12N2O5S |
| Molecular Weight | 272.28 |
Introduction
Chemical Characteristics and Structure
Chemical Identity and Basic Properties
Cefazedone Impurity 10 is precisely identified through its unique chemical identifiers and structural characteristics. The compound has the following chemical properties:
| Parameter | Value |
|---|---|
| CAS Number | 18884-65-6 |
| Molecular Formula | C10H12N2O5S |
| Molecular Weight | 272.28 g/mol |
| Standard Purity for Research | > 95% |
The compound is a structural analog related to cefazedone, which is a broad-spectrum cephalosporin antibiotic. The structural relationship between the parent compound and this impurity is significant for understanding degradation pathways and stability profiles of cefazedone formulations.
Formation and Origin
Synthesis-Related Formation
Cefazedone Impurity 10 can originate during the synthesis of cefazedone, potentially as a byproduct of incomplete reactions or side reactions during the manufacturing process. The synthesis of cephalosporin antibiotics like cefazedone typically involves multiple chemical steps, each presenting opportunities for impurity formation. These synthesis-related impurities, including Impurity 10, are critical quality attributes that must be controlled during pharmaceutical manufacturing .
Degradation Pathways
Beyond synthesis-related formation, Cefazedone Impurity 10 may also result from degradation of the parent compound under various conditions. Cephalosporins are known for their structural instability, particularly in certain pH conditions, temperature ranges, or in the presence of oxidizing agents. Research on cefazedone sodium has demonstrated that it can undergo degradation through oxidative, acidic, and alkaline pathways, each generating specific impurities .
The patent literature suggests that cefazedone sodium impurities can include various intermediates from the synthesis process (like DCP, DPA, and TDA) as well as degradation products (like MMTD). While specific information on Impurity 10's degradation pathway is limited, it likely follows similar chemical principles observed in other cephalosporin impurities .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for detecting and quantifying Cefazedone Impurity 10 in pharmaceutical preparations. Based on analytical approaches used for similar impurities, typical HPLC conditions may include:
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | C18 reverse-phase column (e.g., Capcell PAK C18MG II) |
| Mobile Phase | Phosphate buffer (pH 5.0)-acetonitrile gradient |
| Detection Method | UV detection at 254-280 nm |
| Retention Time | Relative to cefazedone (expressed as Relative Retention Time or RRT) |
The specific retention time or RRT of Cefazedone Impurity 10 would serve as a key identifier in chromatographic analysis, allowing for its differentiation from other related substances in complex pharmaceutical matrices .
Mass Spectrometry and Structural Elucidation
Beyond chromatographic separation, mass spectrometry provides essential data for structural confirmation of Cefazedone Impurity 10. The molecular weight of 272.28 g/mol aligns with the molecular formula C10H12N2O5S, providing foundational information for mass spectral analysis. Advanced techniques such as tandem mass spectrometry (MS/MS) would likely be employed to elucidate fragmentation patterns specific to this impurity, further confirming its structural identity.
Toxicological Significance
Toxicity Assessment Methods
The toxicological significance of pharmaceutical impurities like Cefazedone Impurity 10 is crucial for ensuring patient safety. Novel approaches to toxicity assessment of cefazedone impurities have included the use of zebrafish (Danio rerio Tuebingen) as a model organism for pharmaco-toxicological evaluation. This model allows for the assessment of teratogenicity and mortality rates associated with impurities across a range of concentrations .
The typical toxicity assessment methodology includes:
-
Dilution of test compounds to different concentrations in artificial seawater
-
Selection of control samples (e.g., Cefazolin sodium as a positive control)
-
Exposure of zebrafish embryos (40-50% development stage) to test solutions
-
Incubation under standardized conditions for 3 or more days
-
Daily observation and recording of embryonic development, including deformities and mortality
Regulatory Considerations and Quality Control
| Impurity Type | Typical Specification Limit |
|---|---|
| Single impurity | Not more than 2.0% |
| Total impurities | Not more than 4.0% |
| Known toxic impurities (e.g., MMTD) | Below 1.0% |
These specifications serve as quality control benchmarks to ensure product safety while acknowledging the challenges of completely eliminating all traces of impurities from complex pharmaceutical syntheses .
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume